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molecular formula C12H10O3 B147468 Styromal CAS No. 9011-13-6

Styromal

Cat. No. B147468
M. Wt: 202.21 g/mol
InChI Key: WOLATMHLPFJRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03962527

Procedure details

A solution of 250 g of copoly(styrene-maleic anhydride (commercially available from the Monsanto Chemical Company under the tradename of Lytron 810) in 2500 ml of dry dimethylformamide is made by stirring in a 5-liter flask, containing a reflux condenser, thermometer, stirrer, and dropping funnel. The mixture is heated to 110°C and 230 g of N,N-dimethyl-1,3-propanediamine is added slowly at a rate to keep the mixture boiling slightly. Polymer precipitates as a gummy mass at first but goes back into solution after about half of the amine is added. The condenser is replaced by a distillation column and about 500 ml of material is removed by distillation with stirring. The residue is cooled, precipitated in water, collected by filtration and air-dried at room temperature for 2 days. The solid is dissolved in acetone, and again precipitated in water and air-dried. Yield = 260 g of off-white, friable solid.
Name
styrene-maleic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
230 g
Type
reactant
Reaction Step Three
Quantity
2500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:9]1=[CH:10][C:11]([O:13][C:14]1=[O:15])=O)=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C=CC1C=CC=CC=1.C1C(=O)OC(=O)C=1.[CH3:31][N:32]([CH3:37])[CH2:33][CH2:34][CH2:35][NH2:36]>CN(C)C=O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:31][N:32]([CH3:37])[CH2:33][CH2:34][CH2:35][N:36]1[C:14](=[O:15])[CH:9]=[CH:10][C:11]1=[O:13] |f:1.2,5.6|

Inputs

Step One
Name
styrene-maleic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC1=CC=CC=C1)/C/1=C/C(=O)OC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O
Step Three
Name
Quantity
230 g
Type
reactant
Smiles
CN(CCCN)C
Step Four
Name
Quantity
2500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
by stirring in a 5-liter flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a reflux condenser
CUSTOM
Type
CUSTOM
Details
thermometer, stirrer, and dropping
CUSTOM
Type
CUSTOM
Details
Polymer precipitates as a gummy mass at first but
ADDITION
Type
ADDITION
Details
is added
DISTILLATION
Type
DISTILLATION
Details
The condenser is replaced by a distillation column and about 500 ml of material
CUSTOM
Type
CUSTOM
Details
is removed by distillation
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
The residue is cooled
CUSTOM
Type
CUSTOM
Details
precipitated in water
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
air-dried at room temperature for 2 days
Duration
2 d
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in acetone
CUSTOM
Type
CUSTOM
Details
again precipitated in water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
Smiles
C=CC1=CC=CC=C1.CN(CCCN1C(C=CC1=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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